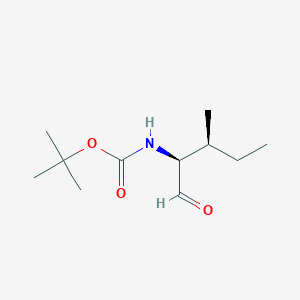
(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal
Overview
Description
(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal, commonly referred to as Boc-Val-Leu-Gly-OMe, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a peptide derivative that is synthesized through a multi-step process, which involves the use of various reagents and catalysts.
Scientific Research Applications
Synthetic Phenolic Antioxidants
Research on synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) reveals their widespread use in industrial and commercial products to prolong shelf life by preventing oxidative reactions. Studies have investigated the environmental occurrence, human exposure, and toxicity of SPAs, highlighting the need for future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Terpenoids' Anti-Cancer Effects
The anti-cancer effects of terpenoids, categorized into sesquiterpenoids, diterpenoids, and triterpenoids, have been a focus of recent studies. These compounds exhibit diverse anti-tumor activities, including anti-proliferative, apoptotic, anti-angiogenic, and anti-metastatic effects, mediated through complex signaling pathways. Research emphasizes the need for a deeper understanding of terpenoid-induced autophagy in cancer cells to harness these compounds for cancer therapy (El-Baba et al., 2021).
Environmental Impact of Terpenoids
Studies on the environmental behavior and fate of terpenoids, such as methyl tert‐butyl ether (MTBE), detail their solubility in water and weak sorption to subsurface solids, which influences their transport through groundwater and resistance to biodegradation. This research underscores the importance of understanding the environmental impacts of terpenoids and similar compounds (Squillace et al., 1997).
Terpenes in Flavor and Fragrance
The role of branched chain aldehydes, a group related to terpenes, in flavor formation in foods has been explored, highlighting their formation and breakdown pathways from amino acids. This research provides insights into controlling the levels of such flavor compounds in food products (Smit, Engels, & Smit, 2009).
Pharmacological Potential of Terpenoids
The pharmacological properties and potential therapeutic applications of compounds like thymol, a monoterpene phenol, have been reviewed. Thymol demonstrates antioxidant, anti-inflammatory, analgesic, antibacterial, and antifungal activities, indicating its prospects for pharmaceutical development and therapeutic use in treating various diseases (Nagoor Meeran et al., 2017).
properties
IUPAC Name |
tert-butyl N-[(2S,3S)-3-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAAJMSZVZJPOQ-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87694-55-1 | |
| Record name | 1,1-Dimethylethyl N-[(1S,2S)-1-formyl-2-methylbutyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87694-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




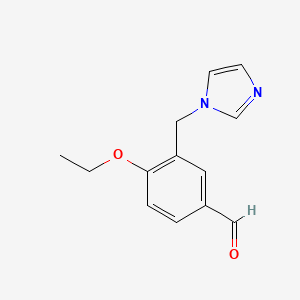
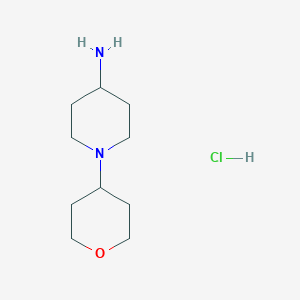


![2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3162242.png)
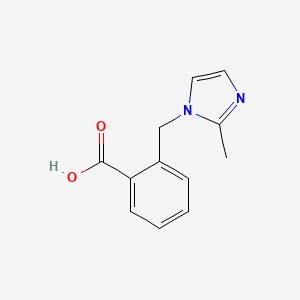

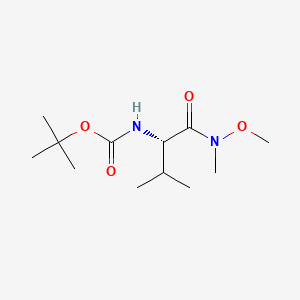
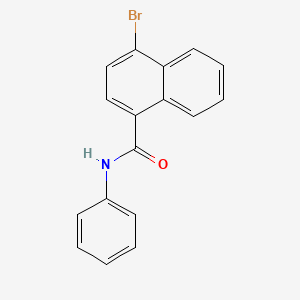
![ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate](/img/structure/B3162294.png)
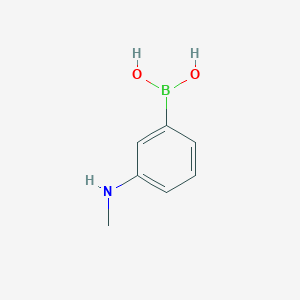

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3162319.png)